molecular formula C19H16N4O2 B5504821 methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5504821
M. Wt: 332.4 g/mol
InChI Key: FDQQTOPHHPQJQE-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a benzyl group at position 1, an amino group at position 2, and a methyl ester at position 3. Its molecular formula is C₂₀H₁₇N₄O₂, with an average molecular weight of 345.38 g/mol.

Properties

IUPAC Name

methyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-25-19(24)15-16-18(22-14-10-6-5-9-13(14)21-16)23(17(15)20)11-12-7-3-2-4-8-12/h2-10H,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQTOPHHPQJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline core. One common approach is the condensation of 1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinoxaline-3-carboxylic acid derivatives.

  • Reduction: Production of 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline.

  • Substitution: Introduction of various alkyl or aryl groups at the benzyl position.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is used to study cellular processes and molecular interactions. It can act as a probe to investigate enzyme activities and binding affinities.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various applications.

Mechanism of Action

The mechanism by which methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 1) Ester Group (Position 3) Molecular Formula Molecular Weight (g/mol) Notable Properties/Effects
Methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Baseline) Benzyl Methyl C₂₀H₁₇N₄O₂ 345.38 Baseline for comparison; moderate lipophilicity and solubility.
Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Benzyl Butyl C₂₂H₂₂N₄O₂ 374.44 Increased lipophilicity due to longer alkyl chain; potential for prolonged half-life.
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl Methyl C₁₉H₁₄Cl₂N₄O₂ 405.25 Enhanced electronegativity from Cl atoms; possible halogen bonding with targets.
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl Ethyl C₂₀H₁₅F₃N₄O₂ 416.36 CF₃ group improves metabolic stability and lipophilicity; may enhance blood-brain barrier penetration.
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Ethoxycarbonylphenyl Methyl C₂₁H₁₈N₄O₄ 390.40 Additional ester group increases polarity; potential solubility challenges in non-polar environments.
Butyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Methoxybenzyl Butyl C₂₃H₂₄N₄O₃ 404.47 Methoxy group enables hydrogen bonding; may improve aqueous solubility but reduce membrane permeability.
tert-Butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Fluorobenzyl tert-Butyl C₂₃H₂₃FN₄O₂ 406.46 Fluorine atom enhances metabolic stability and electron-withdrawing effects; tert-butyl ester may sterically hinder interactions.

Key Structural Modifications and Implications

Ester Group Variations: Methyl vs. Butyl/tert-Butyl: Shorter alkyl chains (methyl) reduce molecular weight and lipophilicity, favoring solubility in polar solvents. Ethyl Ester: Intermediate lipophilicity between methyl and butyl; balances solubility and membrane permeability .

Substituents on the Aromatic Ring: Halogenated Groups (Cl, F): Chlorine and fluorine atoms enhance electronegativity, enabling halogen bonding with target proteins. Fluorine also improves metabolic stability by resisting oxidative degradation . Methoxy Group: Introduces hydrogen-bonding capability, which may improve solubility but reduce passive diffusion across lipid membranes .

Synthetic Accessibility: highlights a Buchwald amination-cyclization method using palladium catalysts to synthesize pyrroloquinoxaline derivatives. This approach allows for modular substitution at position 1 by varying aryl/alkyl amines, enabling rapid diversification of analogs .

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